molecular formula C19H22N2 B5792899 1-[(4-TERT-BUTYLPHENYL)METHYL]-2-METHYL-1H-1,3-BENZODIAZOLE

1-[(4-TERT-BUTYLPHENYL)METHYL]-2-METHYL-1H-1,3-BENZODIAZOLE

Cat. No.: B5792899
M. Wt: 278.4 g/mol
InChI Key: LMZAAYBPANJHAY-UHFFFAOYSA-N
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Description

1-[(4-TERT-BUTYLPHENYL)METHYL]-2-METHYL-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzodiazole ring substituted with a tert-butylphenylmethyl group and a methyl group. Benzodiazoles are known for their diverse range of applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-TERT-BUTYLPHENYL)METHYL]-2-METHYL-1H-1,3-BENZODIAZOLE typically involves the reaction of 4-tert-butylbenzyl chloride with 2-methylbenzimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-[(4-TERT-BUTYLPHENYL)METHYL]-2-METHYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with hydroxyl or alkyl groups.

    Substitution: Formation of substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

1-[(4-TERT-BUTYLPHENYL)METHYL]-2-METHYL-1H-1,3-BENZODIAZOLE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of 1-[(4-TERT-BUTYLPHENYL)METHYL]-2-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may interact with enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-TERT-BUTYLPHENYL)METHYL]-2-METHYL-1H-BENZIMIDAZOLE: Similar structure with a benzimidazole ring instead of

Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-14-20-17-7-5-6-8-18(17)21(14)13-15-9-11-16(12-10-15)19(2,3)4/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZAAYBPANJHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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